molecular formula C11H11N5O3 B3061572 6-Benzyloxy-5-nitro-pyrimidine-2,4-diamine CAS No. 127116-64-7

6-Benzyloxy-5-nitro-pyrimidine-2,4-diamine

Cat. No. B3061572
CAS RN: 127116-64-7
M. Wt: 261.24 g/mol
InChI Key: VLVHHGNPHBVEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyloxy-5-nitro-pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C11H11N5O3 and its molecular weight is 261.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Benzyloxy-5-nitro-pyrimidine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzyloxy-5-nitro-pyrimidine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

127116-64-7

Product Name

6-Benzyloxy-5-nitro-pyrimidine-2,4-diamine

Molecular Formula

C11H11N5O3

Molecular Weight

261.24 g/mol

IUPAC Name

5-nitro-6-phenylmethoxypyrimidine-2,4-diamine

InChI

InChI=1S/C11H11N5O3/c12-9-8(16(17)18)10(15-11(13)14-9)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,12,13,14,15)

InChI Key

VLVHHGNPHBVEIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC(=C2[N+](=O)[O-])N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,4 -Diamino-6-chloro-5-nitropyrimidine (O'Brien et. al., J. Med. Chem., 9, 573-575 (1966)) (1.0 g, 5.28 mmol) was added to a solution of sodium (0.14 g, 6.08 mmol) in benzyl alcohol (9 mL). The solution was heated in a 160° C. oil bath for 3.5 h and the solvent was evaporated under reduced pressure to provide a yellow solid. This solid was washed with water, and air dried. Crystallization from benzene/ether gave a pale yellow filamentous solid: yield, 0.69 g (50%); mp 194°-195° C. (171° C.; Kosary et. al., Acta. Pharm. Hung., 49, 241-247 (1989)); UV (pH 1) λmax 236 nm (sh) (ε=1.452×104) 264 (0.522×104) 321 (1.294×104); (pH 6.9) 242 (sh) (0.965×104), 337 (1.493×104); (pH 13 ) 242 (sh) (0.952×104), 338 (1.479×104); 1H NMR δ5.43 (s, 2H, ARCH2), 7.26 (br s, 2H, NH2, exchange with D2O), 7.33-7.51 (m, 5H, ArH), 7.93 (br s, 2H, NH2, exchange with D2O); MS (EI) calcd. m/z for C11H11N5O3 261.0861, found 261.0866; Anal. (C11H11N5O3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
[Compound]
Name
λmax
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
242
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
242
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C11H11N5O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

2,4-Diamino-6-chloro-5-nitropyrimidine (O'Brien et. al., J. Med. Chem., 9, 573-575 (1966)) (1.0 g, 5.28 mmol) was added to a solution of sodium (0.14 g, 6.08 mmol) in benzyl alcohol (9 mL). The solution was heated in a 160° C. oil bath for 3.5 h and the solvent was evaporated under reduced pressure to provide a yellow solid. This solid was washed with water, and air dried. Crystallization from benzene/ether gave a pale yellow filamentous solid: yield, 0.69 g (50%); mp 194-195° C. (171° C.; Kosary et. al., Acta. Phazm. Hung., 49, 241-247 (1989)); UV (pH 1) lmax 236 nm (sh) (e=1.452×104), 264 (0.522×104), 321 (1.294×104); (pH 6.9) 242 (sh) (0.965×104), 337 (1.493×104); (pH 13) 242 (sh) (0.952×104), 338 (1.479×104); 1H NMR d 5.43 (s, 2 H, ArCH2), 7.26 (br s, 2 H, NH2, exchange with D2O), 7.33-7.51 (m, 5 H, ArH), 7.93 (br s, 2 H, NH2, exchange with D2O); MS (EI) calcd. m/z for C11H11N5O3 261.0861, found 261.0866; Anal. (C11H11N5O3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
[Compound]
Name
242
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
242
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
C11H11N5O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.